
AZD8797
Vue d'ensemble
Description
AZD8797, or AZD 8797, is a non-competitive allosteric modulator of CX3CL1. It is a potent and selective antagonist of the Fractalkine receptor (FKN or CX3CR1; Ki value 3.9 nM) with a 720 fold selectivity over the CXCR2 receptor, a 246-fold selectivity versus hCCR1 and 187-fold versus hCCR2 and no significant antagonism of the CCR4, CCR5, CCR6, CXCR3, and CXCR5 receptors. This compound displays adequate metabolic stability and solubility and high Caco-2 permeability. Notably, AZD 8797 exhibited a significant interaction (>50% activity at 10 μM) for the adenosine A1 receptor only, and the selectivity was later determined to be 33-fold. This compound also prevents G-protein activation in a [35S]GTPγS accumulation assay. This compound positively modulates the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay. In equilibrium saturation binding experiments, this compound reduces the maximal binding of 125I-CX3CL1 without affecting Kd.
Applications De Recherche Scientifique
Spinal Cord Injury (SCI)
Mechanism and Efficacy
AZD8797 has been studied for its role in facilitating recovery after acute spinal cord injury. Research indicates that it effectively blocks inflammation, apoptosis, and necrosis in the spinal cord, contributing to improved locomotive recovery. In a study involving adult rats subjected to SCI, this compound demonstrated significant improvements in locomotion comparable to methylprednisolone, a standard treatment for SCI . The mechanism involves the suppression of inflammatory cytokines and the expression of CX3CR1, particularly at peak injury responses .
Data Summary
Time Post-Injury (Days) | Treatment Group | Basso Beattie Bresnahan Score Improvement |
---|---|---|
10 | This compound | Significant improvement |
10 | Methylprednisolone | Comparable improvement |
Multiple Sclerosis (MS)
Therapeutic Potential
this compound has been identified as a potential therapeutic agent for multiple sclerosis due to its selective inhibition of CX3CR1. This receptor is implicated in the infiltration of inflammatory cells into the central nervous system (CNS). Studies have shown that this compound can reduce paralysis and inflammation in experimental autoimmune encephalomyelitis (EAE), a model for MS . The compound's selectivity minimizes side effects commonly associated with broader immunosuppressive therapies.
Case Study Findings
In rats with established EAE, treatment with this compound resulted in:
- Dose-dependent reduction of clinical scores : Higher doses significantly decreased paralysis rates.
- Histopathological improvements : Notable reductions in inflammation and demyelination markers were observed .
COVID-19 Neurological Impact
Protective Effects Against SARS-CoV-2
Recent studies have explored the protective effects of this compound against neuronal damage induced by SARS-CoV-2. Elevated levels of CX3CL1 have been associated with severe COVID-19 cases, suggesting that this compound may mitigate neurological symptoms related to the virus . In experiments with transgenic mice exposed to SARS-CoV-2, this compound treatment improved memory function and reduced neuronal damage and oxidative stress markers.
Research Highlights
- Weight Maintenance : Mice treated with this compound showed less weight loss compared to untreated controls post-infection.
- Histopathological Analysis : Treatment led to reduced neuronal apoptosis and improved overall brain health indicators .
Mechanistic Insights
This compound operates through a unique mechanism that involves non-competitive modulation of CX3CR1. It disrupts the binding of its natural ligand, fractalkine, thereby affecting downstream signaling pathways related to inflammation and immune response. This mechanism was characterized through various assays demonstrating its ability to inhibit G-protein activation while promoting β-arrestin recruitment in a biased manner .
Mécanisme D'action
Target of Action
AZD8797, also known as KAND567, is a small molecule that primarily targets the chemokine receptor CX3CR1 . This receptor is implicated in several diseases, including atherosclerosis and diabetes . It plays a crucial role in the recruitment and extravasation of CX3CR1-expressing subsets of leukocytes and monocytes .
Mode of Action
This compound acts as an allosteric non-competitive modulator of the human CX3CR1 receptor . It antagonizes the natural ligand, fractalkine (CX3CL1), in both human whole blood and in a B-lymphocyte cell line . This compound prevents G-protein activation, and at sub-micromolar concentrations, it positively modulates the CX3CL1 response in a β-arrestin recruitment assay .
Biochemical Pathways
The CX3CL1-CX3CR1 signaling pathway is the primary biochemical pathway affected by this compound . This pathway is involved in coordinating leukocyte trafficking in homeostatic and inflammatory conditions . By blocking this receptor, this compound can prevent certain types of immune cells from accumulating in various tissues, which can reduce the damage caused by hyperinflammation .
Result of Action
The action of this compound results in the reduction of inflammation and apoptosis . It has been shown to effectively block overwhelming inflammation, apoptosis, and necrosis after spinal cord injury, facilitating early recovery of locomotive function . In the context of COVID-19, it has been suggested that this compound could reduce viral presence, apoptosis, selected cytokine levels, and certain oxidative parameters .
Action Environment
It is known that the compound is active outside the central nervous system
Analyse Biochimique
Biochemical Properties
AZD8797 functions as an allosteric non-competitive modulator of the CX3CR1 receptor. It antagonizes the natural ligand, fractalkine (CX3CL1), by binding to a different site on the receptor, thereby preventing G-protein activation and β-arrestin recruitment . In biochemical reactions, this compound interacts with several biomolecules, including G-proteins and β-arrestins, modulating their signaling pathways. The compound exhibits a high affinity for the CX3CR1 receptor with an IC50 value of 300 nM in human whole blood and 6 nM in a B-lymphocyte cell line .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in immune and neuronal cells. In immune cells, it inhibits the adhesion and migration of leukocytes by blocking the CX3CR1 receptor . In neuronal cells, this compound has demonstrated protective effects against SARS-CoV-2-induced neuronal damage, reducing oxidative stress, apoptosis, and inflammation . The compound also modulates cell signaling pathways, including those involving G-proteins and β-arrestins, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its allosteric binding to the CX3CR1 receptor, which prevents the natural ligand, fractalkine, from activating the receptor . This non-competitive inhibition results in the blockade of G-protein signaling and β-arrestin recruitment, leading to reduced leukocyte adhesion and migration . Additionally, this compound has been shown to positively modulate the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in various in vitro and in vivo studies . For instance, in a study involving SARS-CoV-2-infected mice, this compound treatment over eight days resulted in significant reductions in neuronal damage, oxidative stress, and inflammation . These findings suggest that this compound maintains its efficacy over extended periods, making it a promising candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving rats with spinal cord injury, this compound improved locomotive recovery and reduced inflammation and apoptosis at a dosage of 2.5 mg/mL/day . Higher doses of this compound have been associated with increased efficacy in reducing neuronal damage and inflammation, although potential toxic or adverse effects at very high doses have not been extensively studied .
Metabolic Pathways
This compound is involved in metabolic pathways related to the CX3CR1 receptor. It modulates the signaling pathways of G-proteins and β-arrestins, affecting the downstream metabolic processes . The compound’s interaction with these pathways influences metabolic flux and metabolite levels, contributing to its therapeutic effects in various diseases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. In studies involving SARS-CoV-2-infected mice, this compound was administered intraperitoneally and demonstrated effective distribution to the brain, where it exerted its protective effects . The compound’s ability to cross the blood-brain barrier and accumulate in neuronal tissues highlights its potential for treating neurological conditions .
Subcellular Localization
The subcellular localization of this compound is primarily associated with the CX3CR1 receptor on the cell membrane . The compound’s activity is influenced by its binding to this receptor, which modulates its signaling pathways and cellular functions. Additionally, this compound’s effects on apoptosis and inflammation suggest potential interactions with intracellular signaling molecules and organelles .
Activité Biologique
AZD8797 is a selective allosteric modulator of the chemokine receptor CX3CR1, which plays a significant role in various pathological conditions, including neuroinflammation and autoimmune diseases. This compound has garnered attention for its potential therapeutic effects in multiple sclerosis (MS), spinal cord injury (SCI), and even in the context of SARS-CoV-2 infection. The following sections provide a detailed examination of its biological activity, supported by relevant data and research findings.
This compound operates primarily as a non-competitive antagonist of CX3CR1, inhibiting the binding of its natural ligand, fractalkine (CX3CL1). This mechanism was characterized through various in vitro studies demonstrating that this compound effectively blocks fractalkine-induced signaling pathways without affecting the receptor's affinity for CX3CL1. Key findings include:
- Inhibition of G-protein Activation : this compound prevented G-protein activation in assays, indicating its role in modulating intracellular signaling pathways associated with CX3CR1 .
- Selective Binding : It exhibits high selectivity for human CX3CR1 compared to other chemokine receptors, with IC50 values of 10 nM for human and 29 nM for rat CX3CR1 .
Table 1: Binding Affinity and Selectivity of this compound
Receptor | IC50 (nM) | Selectivity Ratio |
---|---|---|
Human CX3CR1 | 10 | - |
Rat CX3CR1 | 29 | 2.9x |
Mouse CX3CR1 | 54 | 5.4x |
hCCR1 | >246 | >24.6x |
hCCR2 | >187 | >18.7x |
Multiple Sclerosis
This compound has been shown to significantly reduce clinical scores and inflammatory responses in experimental autoimmune encephalomyelitis (EAE) models, which mimic MS pathology:
- Clinical Efficacy : In EAE-treated rats, administration of this compound resulted in a marked decrease in paralysis and inflammatory cell infiltration into the central nervous system (CNS) when compared to control groups .
- Histopathological Findings : Histological analysis revealed reduced demyelination and axonal degeneration in spinal cord tissues from this compound-treated animals .
Spinal Cord Injury
Research indicates that this compound facilitates recovery post-SCI by mitigating inflammation and apoptosis:
- Recovery Metrics : In rat models, this compound treatment improved locomotor recovery scores significantly compared to untreated controls. The compound was found to be as effective as methylprednisolone .
- Inflammatory Response : The treatment suppressed inflammatory cytokines and apoptotic markers, indicating its potential utility in managing acute SCI .
SARS-CoV-2 Induced Neurological Damage
Recent studies have explored the protective effects of this compound against neuronal damage caused by SARS-CoV-2:
- Neuroprotection : In K18-hACE2 transgenic mice exposed to SARS-CoV-2, this compound treatment alleviated weight loss and neuronal damage while improving cognitive outcomes assessed through behavioral tests .
- Mechanistic Insights : The compound's action was linked to modulation of the CX3CL1-CX3CR1 signaling pathway, which is implicated in neuroinflammatory processes associated with COVID-19 .
Case Study 1: EAE Model
In a controlled study involving EAE models, rats treated with this compound displayed:
- Reduced Clinical Scores : A significant decrease in clinical symptoms was observed, with only one out of twenty rats experiencing a relapse after high-dose treatment.
- Histopathological Improvements : Histological evaluations showed diminished inflammation and demyelination markers compared to vehicle-treated counterparts .
Case Study 2: Spinal Cord Injury
In another study assessing SCI recovery:
Propriétés
IUPAC Name |
(2R)-2-[[2-amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQSLMZOWVGBSM-GXTWGEPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)N[C@H](CC(C)C)CO)SC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.